molecular formula C12H21NO4 B3020803 Trans-3-(Boc-amino)cyclobutylpropanoic acid CAS No. 2225126-83-8

Trans-3-(Boc-amino)cyclobutylpropanoic acid

Cat. No. B3020803
CAS RN: 2225126-83-8
M. Wt: 243.303
InChI Key: NLCJYYRLCOZQCL-DTORHVGOSA-N
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Description

Trans-3-(Boc-amino)cyclobutylpropanoic acid is a derivative of cyclobutylpropanoic acid with a tert-butoxycarbonyl (Boc) protected amino group. This compound falls within the category of beta-amino acids, which are characterized by having an amino group at the beta position relative to the carboxylic acid group. Beta-amino acids are of significant interest in medicinal chemistry and drug design due to their resistance to proteolytic enzymes and their ability to mimic the secondary structure of peptides .

Synthesis Analysis

The synthesis of trans-cyclopropyl beta-amino acid derivatives, which are structurally related to trans-3-(Boc-amino)cyclobutylpropanoic acid, can be achieved using a chiral (Salen)Ru(II) cyclopropanation catalyst. This method allows for the introduction of the cyclopropyl group with high enantioselectivity. The synthesis proceeds in five steps and demonstrates high overall yields. The process is versatile, allowing for the preparation of various carbamate-protected beta-amino acid derivatives, including those with Boc protection groups .

Molecular Structure Analysis

The molecular structure of beta-amino acid derivatives, including those similar to trans-3-(Boc-amino)cyclobutylpropanoic acid, can be elucidated using techniques such as X-ray diffraction analysis. This method can confirm the absolute configuration of the asymmetric carbons present in the compound. Additionally, the induced circular dichroism of a flexible biphenyl probe in terminally protected dipeptide derivatives can be used to assign the absolute configuration of the asymmetric centers .

Chemical Reactions Analysis

The chemical reactions involving trans-3-(Boc-amino)cyclobutylpropanoic acid derivatives can be complex, as they may involve multiple steps and the formation of diastereomeric intermediates. The resolution of racemic mixtures and the assignment of absolute configuration are critical steps in the synthesis of enantiomerically pure compounds. These steps are often achieved through esterification, crystallization, chromatography, and saponification processes. The ability to synthesize peptides up to the hexamer level using these enantiomerically pure beta-amino acids demonstrates the potential for constructing peptides with diverse three-dimensional structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of trans-3-(Boc-amino)cyclobutylpropanoic acid derivatives are influenced by the presence of the cyclobutyl group and the Boc-protected amino group. The cyclobutyl group imparts rigidity to the molecule, which can affect its conformational preferences and interactions with biological targets. The Boc group provides protection for the amino group during synthesis, which can be removed under acidic conditions when the protected amino acid is to be incorporated into peptides. The synthesis of 3-cyclobutylpropanoic acid, a related compound, has been optimized for industrial production, indicating the potential for large-scale synthesis of such compounds .

Safety and Hazards

Trans-3-(Boc-amino)cyclobutylpropanoic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to wear personal protective equipment, avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and avoid dust formation .

properties

IUPAC Name

3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-9-6-8(7-9)4-5-10(14)15/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLCJYYRLCOZQCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C1)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2225126-83-8
Record name 3-[(1s,3r)-3-{[(tert-butoxy)carbonyl]amino}cyclobutyl]propanoic acid
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